(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate
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Overview
Description
Preparation Methods
The synthesis of (alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the synthesis of the α-cyclopentyl-α-hydroxy-benzeneacetamide core.
Functional group modifications: Introduction of the piperidinyl group and the 4-methyl-3-penten-1-yl side chain.
Formation of the fumarate salt: The final step involves the reaction of the synthesized compound with fumaric acid to form the fumarate salt.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the benzeneacetamide core.
Substitution: The compound can undergo substitution reactions, especially at the piperidinyl and cyclopentyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving muscarinic receptor antagonists.
Biology: The compound is used to study the role of muscarinic receptors in various biological processes.
Industry: The compound can be used in the development of new pharmaceuticals targeting muscarinic receptors.
Mechanism of Action
(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate exerts its effects by selectively binding to muscarinic M3 receptors, thereby inhibiting the action of acetylcholine. This inhibition leads to bronchodilation, making it a potential therapeutic agent for obstructive airway diseases. The molecular targets involved include the M3 receptors, and the pathways affected involve the inhibition of acetylcholine-induced bronchoconstriction .
Comparison with Similar Compounds
(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate is unique due to its high selectivity for M3 receptors over M2 receptors. Similar compounds include:
Darifenacin: Another muscarinic receptor antagonist with selectivity for M3 receptors.
Tiotropium: A long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease.
Glycopyrrolate: A muscarinic antagonist used to reduce salivation and respiratory secretions.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications.
Properties
IUPAC Name |
but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/t24-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCQUCITPHOUAC-JIDHJSLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741408 |
Source
|
Record name | But-2-enedioic acid--(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-en-1-yl)piperidin-4-yl]-2-phenylacetamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244277-89-2 |
Source
|
Record name | But-2-enedioic acid--(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-en-1-yl)piperidin-4-yl]-2-phenylacetamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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